LTT462
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LTT462; LTT-462; LTT 462; |
Origin of Product |
United States |
Mechanistic Dissection of Ltt462 As an Erk1/2 Inhibitor
Molecular Binding and Interaction Dynamics of LTT462 with ERK1/2
This compound is a small molecule inhibitor that has demonstrated significant preclinical activity in multiple cancer models driven by the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netasco.orgascopubs.org Its efficacy stems from its direct and specific interaction with the ERK1/2 kinases, which are the most distal kinases in this critical signaling cascade. digitellinc.com The development of this compound originated from a docking-model-assisted scaffold hybridization approach, which identified a promising aminopyridine core for the inhibitor. bioworld.com Subsequent chemical modifications were made to enhance its potency, selectivity, and pharmacokinetic properties, leading to the final compound. bioworld.com
ATP-Competitive Binding Characteristics
This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the ERK1/2 kinases. nih.govrsc.org This binding action directly competes with adenosine (B11128) triphosphate (ATP), the natural substrate required for the kinase to phosphorylate its downstream targets. rsc.orgnih.gov By occupying this pocket, this compound effectively blocks the kinase's ability to transfer a phosphate (B84403) group, thereby halting the signaling cascade. rsc.org The high affinity of this compound for this binding site is reflected in its potent in vitro activity. bioworld.com
| Assay | Value |
|---|---|
| Activated ERK1/2 Kinase IC50 | 0.041 nM bioworld.com |
| A375 pFRA Assay EC50 | 38 nM bioworld.com |
| A375 CTG Assay EC50 | 48 nM bioworld.com |
Dual Mechanism of Action: Inhibition of Catalysis (IOC) and Prevention of Activation (POA)
Research into the class of inhibitors to which this compound belongs has revealed a sophisticated dual mechanism of action. The lead compound in its development series was found to not only inhibit the catalytic activity of already phosphorylated, active ERK2 (Inhibition of Catalysis) but also to prevent the phosphorylation of ERK2 by its upstream kinase, MEK (Prevention of Activation). astx.com This is achieved because the inhibitor binds to a unique pocket created by the movement of a specific amino acid residue (P-loop Tyr36), a conformation that is incompatible with phosphorylation. astx.com This dual action ensures a more comprehensive shutdown of ERK signaling than simply blocking the catalytic function of the active kinase.
Downstream Molecular Pathway Modulation by this compound
By directly inhibiting ERK1/2, this compound prevents the activation of the entire ERK-mediated signal transduction pathway. mycancergenome.orgcancer.gov This has profound effects on a variety of cellular functions that are normally regulated by this cascade, which is known to be a key regulator of cell proliferation, differentiation, and survival. mycancergenome.orgcancer.govnih.gov
Impact on ERK-Mediated Signal Transduction Pathways
The MAPK/ERK pathway is a highly conserved signaling cascade that transmits signals from cell surface receptors to the nucleus to control gene expression. nih.govoaepublish.com The activation of this pathway is a common feature in numerous types of cancer, often due to mutations in upstream genes like BRAF or RAS. digitellinc.combioworld.com this compound, by inhibiting the final kinases in this chain, provides a therapeutic strategy to counteract the effects of these mutations. digitellinc.com Its action effectively halts the phosphorylation of over 1000 identified ERK target genes, thereby disrupting the aberrant signaling that drives tumor growth. nih.gov
Regulation of ERK-Dependent Cellular Processes
The downstream effects of ERK signaling are widespread, influencing fundamental cellular processes. A primary role of ERK is to regulate the cell cycle, particularly the transition from the G1 to the S phase, by promoting the transcription of genes like Cyclin D. nih.gov ERK signaling also governs cell survival by modulating the activity of apoptosis-regulating proteins. nih.gov Consequently, by inhibiting ERK1/2, this compound leads to the inhibition of ERK-dependent tumor cell proliferation and survival. mycancergenome.orgcancer.gov
Pharmacodynamic Markers of ERK Inhibition (e.g., DUSP6 expression, phospho-RSK, phospho-ERK levels)
The efficacy of this compound in inhibiting the ERK pathway can be monitored by observing changes in specific pharmacodynamic biomarkers. These markers provide tangible evidence of the drug's activity within the cell.
DUSP6 Expression: Dual-specificity phosphatase 6 (DUSP6) is a phosphatase that specifically dephosphorylates and inactivates ERK. nih.govnih.gov Its expression is directly induced by high levels of ERK activity as part of a negative feedback loop. nih.govnih.gov Therefore, a reduction in DUSP6 expression serves as a reliable indicator of ERK pathway inhibition. bioworld.com Clinical studies have confirmed that treatment with this compound leads to reduced DUSP6 expression. researchgate.netasco.orgascopubs.org
Phospho-RSK Levels: The p90 ribosomal S6 kinases (RSK) are a family of proteins that are direct substrates of ERK. astx.com The phosphorylation of RSK by ERK is a critical step for many downstream signaling events. astx.com Measuring the levels of phosphorylated RSK (phospho-RSK) provides a direct assessment of ERK kinase activity. Inhibition of ERK is expected to cause a significant decrease in phospho-RSK levels. astx.com
Phospho-ERK Levels: While this compound inhibits the activity of phosphorylated ERK (p-ERK), its dual mechanism also prevents the phosphorylation of ERK itself. astx.com Therefore, monitoring the levels of p-ERK can also serve as a pharmacodynamic marker. A decrease in p-ERK indicates that the inhibitor is effectively preventing the activation of the kinase by upstream signals. astx.com
| Marker | Biological Role | Effect of this compound |
|---|---|---|
| DUSP6 | ERK-specific phosphatase; expression induced by ERK activity in a negative feedback loop. nih.govnih.gov | Reduced expression, indicating pathway inhibition. researchgate.netasco.orgbioworld.com |
| Phospho-RSK | Direct downstream substrate of ERK; phosphorylation indicates active ERK signaling. astx.com | Reduced levels, indicating inhibition of ERK catalytic activity. astx.com |
| Phospho-ERK | Active form of the ERK kinase. | Reduced levels, indicating prevention of ERK activation. astx.com |
Preclinical Pharmacological Characterization of Ltt462
In Vitro Pharmacological Efficacy Studies
Inhibition of Cellular ERK1/2 Activity in Mutant Cell Lines (e.g., BRAF V600E, KRAS Q61K)
LTT462 functions as an ERK1/2 inhibitor, effectively impeding the mitogen-activated protein kinase (MAPK) signaling cascade nih.govuni-freiburg.debiosensis.comguidetopharmacology.orgprobes-drugs.orgguidetopharmacology.orgnih.govguidetoimmunopharmacology.org. Preclinical studies have shown that this compound exhibits excellent cellular mechanism of action (MOA) activity. It has demonstrated antiproliferative effects in various cancer cell lines harboring specific mutations within the MAPK pathway. Notably, this compound showed significant activity against the A375 cell line, which carries a BRAF V600E mutation, and the Calu-6 cell line, characterized by a KRAS Q61K mutation.
The antiproliferative activity of this compound in these mutant cell lines is summarized in the table below:
| Cell Line | Mutation | GI₅₀ (μM) |
| A375 | BRAF V600E | 0.06 |
| Calu-6 | KRAS Q61K | 0.2 |
This compound inhibits ERK activity through ATP-competitive binding. While this compound stabilizes phospho-ERK1/2 (pERK1/2), it effectively interferes with ERK1/2 activity and leads to a reduction in the activation of ERK1/2 targets. Furthermore, dual inhibition of JAK2 and ERK1/2, involving this compound, resulted in a more pronounced suppression of ERK1/2 targets, including pRSK3, DUSP6, and c-MYC expression, compared to either single agent.
Impact on Cell Proliferation and Survival in MAPK-Activated Cancer Cell Models
This compound has been shown to inhibit ERK-dependent tumor cell proliferation and survival nih.govuni-freiburg.deguidetopharmacology.org. Its preclinical activity extends to a wide range of MAPK pathway-driven human cancer cell lines and in vivo tumor xenografts, including models with activating lesions in KRAS, NRAS, MEK, and BRAF oncogenes biosensis.comnih.govguidetoimmunopharmacology.org.
In studies involving Jak2V617F cells, this compound enhanced the antiproliferative effects of ruxolitinib (B1666119). The dual inhibition of JAK2 and ERK1/2 by ruxolitinib and this compound primarily enhanced antiproliferative capacity in Jak2V617F cells, with less effect observed in Jak2 wild-type (Jak2WT) cells, suggesting a potential therapeutic window. In an MPLW515L myeloproliferative neoplasm (MPN) preclinical model, the combination of JAK2/ERK1/2 inhibition with ruxolitinib and this compound demonstrated improved splenomegaly control and an enhanced reduction in leukocytosis.
Kinase Selectivity Profiling
This compound is characterized as a selective inhibitor of ERK1/2 nih.gov. In a comprehensive kinase selectivity profiling study, this compound (referred to as compound 15) was evaluated against a large panel of 353 kinase assays. At a compound concentration of 1 μM, only 14 out of the 353 kinases showed greater than 80% inhibition. This panel included four separate CDK2 assays. This broad profiling indicates a relatively high selectivity for ERK1/2 over a diverse set of other kinases.
Preclinical Pharmacokinetic (PK) Considerations
In Vitro Clearance in Rodent Hepatic Systems
The in vitro clearance of this compound (referred to as compound 15 in relevant studies) has been assessed in rodent hepatic systems. The intrinsic clearance in rat hepatocytes was observed to be relatively low, measured at 8.7 μL/min/million cells. This low in vitro clearance suggests that this compound is a suitable candidate for further preclinical in vivo evaluation of its pharmacokinetics, pharmacodynamics, and antitumor efficacy. In vitro intrinsic clearance is commonly determined using liver tissue-derived systems, such as hepatocytes or liver microsomes, to estimate hepatic biotransformation rates.
Factors Influencing Oral Bioavailability
This compound is designed as an orally available inhibitor of ERK nih.govuni-freiburg.deguidetopharmacology.org. Its initial amorphous material exhibited favorable physicochemical properties, including an aqueous solubility of 468 μM. Oral bioavailability is a complex process influenced by a multitude of factors, including the physicochemical properties of the drug (such as solubility, permeability, partition coefficient, molecular weight, and pKa), the drug formulation, and the extent of first-pass metabolism. Physiological factors, including gastrointestinal pH, gastric emptying rate, small intestinal transit time, the presence of bile salts, specific absorption mechanisms, and the effect of food, also play critical roles.
During preclinical evaluation, it was noted that this compound's plasma peak drug concentration and drug exposure increased with escalating doses up to 450 mg once daily (QD) biosensis.comguidetoimmunopharmacology.org. However, exposure at a higher dose of 600 mg QD was lower than anticipated, suggesting a potential saturation of absorption at this dose biosensis.comguidetoimmunopharmacology.org.
Investigational Applications of Ltt462 in Preclinical Disease Models
Oncology Models
The preclinical evaluation of LTT462 has highlighted its efficacy in diverse oncology models, particularly those characterized by dysregulation or activation of the MAPK pathway. onderzoekmetmensen.nlresearchgate.netonderzoekmetmensen.nlascopubs.org
Efficacy in Xenograft Models of MAPK-Activated Cancers
This compound has demonstrated preclinical activity in multiple MAPK-activated cancer cells and xenograft models. researchgate.netprobechem.comascopubs.orgmedkoo.com This includes tumor models harboring activating mutations or lesions in key oncogenes such as KRAS, NRAS, MEK, and BRAF. onderzoekmetmensen.nlonderzoekmetmensen.nl
In cell line-derived xenograft (CDX) models, this compound has demonstrated notable anti-tumor effects. For instance, this compound significantly reduced tumor volume in the Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenograft model in mice. probechem.com In a BRAF V600E-mutated colorectal cancer (CRC) CDX model (HT-29), a triple combination therapy incorporating this compound, dabrafenib (B601069), and IAG933 exhibited enhanced anti-tumor responses. nih.govgenomenon.com Another ERK1/2 inhibitor, JSI-1187, which is also under investigation for similar applications, showed dose-dependent tumor growth inhibition in xenograft models derived from A375, COLO 205, HCT116, and Calu-6 cell lines, with tumor regression observed in the COLO 205 model. researchgate.net
Table 1: Summary of this compound Efficacy in CDX Models
Preclinical Activity in Myeloproliferative Neoplasm (MPN) Models
JAK2-V617F Allelic Burden Models
In preclinical models of myeloproliferative neoplasms driven by the JAK2-V617F mutation, dual inhibition of JAK2 and ERK1/2 with ruxolitinib (B1666119) and this compound has demonstrated enhanced therapeutic efficacy.
Studies have shown that combined JAK2/ERK1/2 inhibition using this compound and ruxolitinib effectively corrected erythrocytosis, as indicated by a reduction in hematocrit levels, and also moderated splenomegaly in Jak2V617F MPN mouse models. This compound was observed to enhance the therapeutic effects of ruxolitinib when the two agents were combined.
Furthermore, dual ruxolitinib/LTT462 treatment significantly improved the control of the Jak2V617F clone. This was evidenced by a notable reduction in CD45.2/CD45 chimerism in both bone marrow (BM) and peripheral blood (PB) when compared to ruxolitinib monotherapy. The most profound reductions in allelic burden were observed with the combined ERK1/2 deficiency and ruxolitinib treatment.
Pharmacologic inhibition of ERK1/2 by this compound also increased the susceptibility of Jak2V617F cells to JAK2 inhibition by ruxolitinib, leading to a decrease in the half-maximal inhibitory concentration (IC50). This compound was found to dose-dependently suppress ERK1/2 downstream targets, including phosphorylated RSK3 (pRSK3) and DUSP6, thereby enhancing the effects mediated by ruxolitinib when used in combination.
| Treatment Group | Effect on Hematocrit (Erythrocytosis Correction) | Effect on Splenomegaly | Effect on JAK2-V617F Clone Control (CD45.2/CD45 Chimerism) | Impact on ERK1/2 Downstream Targets |
|---|---|---|---|---|
| Ruxolitinib Monotherapy | Corrected | Moderated | Modest effect | Not directly addressed in combination context |
| This compound Monotherapy | Moderated splenomegaly | Moderated | Not directly addressed in this specific context | Suppressed pRSK3, DUSP6 |
| Ruxolitinib + this compound (Dual Inhibition) | Effectively corrected | Enhanced moderation | Significantly improved control (reduced chimerism) | Enhanced suppression of pRSK3, DUSP6, c-MYC |
MPL-W515L Models of Myelofibrosis
This compound, in combination with ruxolitinib, has also demonstrated enhanced therapeutic efficacy in preclinical models of myelofibrosis driven by the MPL-W515L mutation. The MPLW515L MPN model is characterized by extensive bone marrow fibrosis, splenomegaly, leukocytosis, and thrombocytosis, and exhibits typical activation of JAK2 and MAPK signaling, similar to Jak2V617F-driven models.
In these models, the dual JAK2/ERK1/2 inhibition achieved with ruxolitinib and this compound led to improved splenomegaly control and a more pronounced reduction in leukocytosis compared to single-agent ruxolitinib. Notably, MPLW515L mice consistently developed significant bone marrow fibrosis, which was moderated by ruxolitinib alone but was more effectively reduced by the combined ruxolitinib/LTT462 treatment. This combined therapy resulted in a consistent decrease of fibrosis by two grades.
| Treatment Group | Effect on Splenomegaly | Effect on Leukocytosis | Effect on Bone Marrow Fibrosis |
|---|---|---|---|
| Ruxolitinib Monotherapy | Moderated | Reduced | Moderated |
| Ruxolitinib + this compound (Dual Inhibition) | Improved control | Enhanced reduction vs. single agent | More effectively reduced (consistent 2-grade decrease) |
Exploration in Non-Oncological Disease Models
While myeloproliferative neoplasms (MPNs) are clonal hematopoietic neoplasms and thus oncological in nature, the pathophysiology involves broader biological processes such as inflammation and fibrosis. This compound's role in these aspects within MPN animal models provides insights into its potential impact on these non-oncological components of the disease.
Impact on Collagen Deposition and Fibrosis in MPN Models
Bone marrow fibrosis is a significant pathological feature of MPNs, primarily driven by the neoplastic megakaryocytic clone, and is associated with more severe disease stages and a higher risk of leukemic transformation.
In MPLW515L MPN models, combined treatment with ruxolitinib and this compound was more effective in reducing bone marrow fibrosis compared to ruxolitinib alone. This reduction was quantified using reticulin (B1181520) (Gömöri) stain and showed a consistent decrease of fibrosis by two grades. Genetic targeting leading to ERK1/2 deficiency has also been observed to reduce bone marrow fibrosis.
Osteopontin (OPN) plays a profibrotic role in myelofibrosis by promoting the proliferation of mesenchymal stromal cells and collagen production. ERK1/2 is recognized as a major regulator of OPN production. While specific data linking this compound directly to OPN reduction in preclinical models were not detailed, its mechanism as an ERK1/2 inhibitor suggests a potential indirect effect on this profibrotic pathway.
Mechanisms of Acquired Resistance to Erk Inhibition in Preclinical Contexts
Development of On-Target ERK Mutations
One prominent mechanism of acquired resistance to ERK inhibitors in preclinical settings is the development of on-target mutations within the ERK1 and ERK2 kinases themselves. wikipedia.orgnih.govatamanchemicals.comcdutcm.edu.cnwikipedia.org These mutations can directly interfere with the binding of specific ERK inhibitor compounds, thereby impairing their ability to inhibit mutant ERK activity. wikipedia.orgnih.govatamanchemicals.comcdutcm.edu.cnuni.lu
Research has identified several such acquired mutations in ERK1 and ERK2 in resistant cell lines. For instance, mutations like A191V and G186D in ERK1, and Y36H, Y36N, G37S, and C65Y in ERK2, have been reported to confer resistance. wikipedia.orgwikipedia.org Structural analysis of ERK has shown that these specific on-target mutations can hinder the inhibitor's ability to bind, leading to sustained ERK catalytic activity despite treatment. wikipedia.orgnih.gov It has been noted that some of these on-target ERK1/2 mutations exhibit scaffold-specific resistance, meaning they may confer resistance to certain inhibitor scaffolds but not others. wikipedia.orgwikipedia.org For example, the ERK2 Y64K mutation has been demonstrated in vitro to confer resistance to ERK inhibitors like SCH772984 and VRT-11E in melanoma cell lines by reducing drug binding and sustaining cell proliferation. guidetopharmacology.org
The following table summarizes some reported on-target ERK mutations conferring resistance to ERK inhibitors in preclinical models:
| Kinase | Mutation | Preclinical Context / Inhibitor | Effect | Source |
| ERK1 | A191V | MIA PaCa2-VI-3-R cells | Confers resistance by impairing inhibitor binding | wikipedia.orgwikipedia.org |
| ERK1 | G186D | HCT116-S984-R cells, A375 melanoma cells | Confers resistance to ERK inhibitors (e.g., V11e, S984) | wikipedia.orgwikipedia.orgwikipedia.org |
| ERK2 | Y36H | ERK inhibitor-resistant cell lines | Confers resistance by impairing inhibitor binding | wikipedia.orgwikipedia.org |
| ERK2 | Y36N | A375 melanoma cells (mutagenesis approach) | Promotes in vitro resistance to cell growth inhibition by V11e | wikipedia.orgwikipedia.org |
| ERK2 | G37S | A375 melanoma cells (mutagenesis approach) | Promotes in vitro resistance to cell growth inhibition by V11e | wikipedia.orgwikipedia.org |
| ERK2 | C65Y | A375 melanoma cells (mutagenesis approach) | Promotes in vitro resistance to cell growth inhibition by V11e | wikipedia.orgwikipedia.org |
| ERK2 | Y64K | Melanoma cell line (SCH772984, VRT-11E) | Confers resistance by reduced binding and sustained proliferation | guidetopharmacology.org |
Gene Amplification and Overexpression of ERK2
Another mechanism contributing to acquired resistance to ERK inhibitors in preclinical models is the gene amplification and subsequent overexpression of ERK2. wikipedia.orgnih.govatamanchemicals.comcdutcm.edu.cn This amplification leads to an increased abundance of the ERK2 protein, which can overwhelm the inhibitory capacity of the drug. wikipedia.org Unlike some on-target mutations, ERK2 amplification has been observed to confer resistance in a manner that is not necessarily scaffold-specific, implying a broader impact on the effectiveness of different ERK inhibitors. wikipedia.orgwikipedia.org Beyond ERK inhibitors, ERK2 gene amplification has also been identified in tumors from patients treated with anti-EGFR kinase inhibitors, suggesting its broader role in driving treatment resistance within the MAPK pathway. nih.gov
Overexpression of Upstream Signaling Components (e.g., EGFR/ERBB2)
Reactivation of the MAPK/ERK signaling pathway, often through the overexpression of upstream signaling components, is a significant mechanism of acquired resistance to ERK inhibitors. wikipedia.orgnih.govatamanchemicals.comcdutcm.edu.cn Specifically, the overexpression of Receptor Tyrosine Kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and ERBB2 (also known as HER2) has been identified. wikipedia.orgnih.govatamanchemicals.comcdutcm.edu.cn
This phenomenon can occur when ERK inhibition alleviates negative feedback loops within the MAPK pathway. For instance, when BRAF is inhibited, the ERK-dependent negative feedback on RTK activation is reduced. This reduction allows for enhanced activation of RTKs and downstream RAS, which in turn activates CRAF, leading to the reactivation of the MAPK pathway. harvard.edu In preclinical models of resistance to other targeted therapies, such as the EGFR/ERBB2 inhibitor lapatinib (B449), ERBB2-independent ERK activation has been observed. researchgate.net Furthermore, hypoxic conditions can induce resistance to lapatinib in ERBB2-positive breast cancer cells by maintaining the activation of downstream signaling pathways, including ERK, even in the presence of the inhibitor. researchgate.net
Reactivation of MAPK/ERK Signaling Post-Inhibitor Treatment
A fundamental aspect of acquired resistance to MAPK pathway inhibitors, including those targeting BRAF and MEK, is the sustained reactivation of MAPK/ERK signaling. wikipedia.orgatamanchemicals.comwikipedia.orgwikipedia.org This sustained activation of ERK, even in the presence of the inhibitor, drives tumor progression. wikipedia.orgnih.govscienceopen.com Preclinical studies consistently demonstrate that tumors treated with ERK inhibitors are likely to develop resistance, mirroring the challenges encountered with other small-molecule kinase inhibitors. wikipedia.orgnih.gov
The reactivation of MAPK/ERK signaling can stem from various molecular alterations. These include new mutations or alterations in upstream components like RTKs, RAS, RAF, or NF1, all of which serve to reinforce the signaling pathway. guidetopharmacology.org Additionally, ERK inhibition itself can trigger a feedback loop that reactivates the MAPK pathway, notably via RAS/CRAF. disprot.org
To counteract this pervasive resistance mechanism, preclinical research suggests that combination therapies are a promising strategy. Dual inhibition of MEK and ERK, for example, has been shown to achieve a more profound and sustained suppression of MAPK signaling, effectively overcoming pathway reactivation that single-agent treatments may fail to address. disprot.org Beyond MEK inhibitors, preclinical studies have also indicated that acquired resistance to ERK inhibition can be overcome through combination with RAF inhibitors and PI3K/mTOR pathway inhibitors. wikipedia.orgnih.govatamanchemicals.comcdutcm.edu.cnwikipedia.org
Preclinical Combination Strategies with Ltt462
Rationale for Combination Therapies in MAPK-Driven Pathologies
The MAPK/ERK signaling pathway is frequently hyperactivated in numerous tumor cell types, playing a crucial role in cell proliferation, differentiation, and survival, making it a significant oncogenic driver. nih.govresearchgate.netresearchgate.net Aberrant activation of the RAS-RAF-MEK-ERK cascade is a common feature in various cancers. researchgate.net While inhibitors targeting upstream components like BRAF or MEK have shown efficacy, their effects are often transient due to the rapid emergence of acquired resistance mechanisms, which commonly lead to the reactivation of ERK1/2. researchgate.netguidetoimmunopharmacology.org
Consequently, targeting ERK, the most distal kinase in the MAPK signaling cascade, is considered a desirable strategy to mitigate the cancer-promoting effects of upstream oncogenic drivers such as KRAS, BRAF, or MEK. researchgate.netguidetoimmunopharmacology.org LTT462, by directly inhibiting ERK1/2, aims to effectively suppress MAPK signaling and has demonstrated anti-tumor effects across a wide range of MAPK pathway-driven human cancer cell lines and in vivo tumor xenografts, including models harboring activating lesions in KRAS, NRAS, MEK, and BRAF oncogenes. researchgate.net This rationale underpins the exploration of this compound in combination therapies to overcome resistance and enhance therapeutic efficacy.
Synergistic Inhibition with Upstream MAPK Pathway Modulators
Preclinical and ongoing clinical investigations highlight the combination of this compound (an ERK1/2 inhibitor) with RAF inhibitors, such as LXH254 (Naporafenib), in cancer models. LXH254 is an investigational, potent, selective, and orally bioavailable RAF inhibitor designed to target RAS mutant cancers, particularly those with genetic alterations in the RAS-RAF-MEK-ERK pathway. mycancergenome.orgprobes-drugs.org
Studies have shown that this compound, which itself has been described as having preclinical activity in MAPK-activated cancer cells and xenograft models, is being explored in combination with LXH254 in non-small cell lung cancer (NSCLC) and melanoma. researchgate.netnih.govwikipedia.orgnih.govnih.gov This combination has demonstrated a good safety profile and preliminary efficacy in BRAF-mutant cancers, with promising results also observed in NRAS-mutant melanoma patients. nih.govnih.gov These findings support the synergistic inhibition achieved by targeting different nodes within the MAPK pathway. Clinical trials, such as NCT02974725 and NCT04417621, are currently investigating these LXH254-centric combinations. researchgate.netnih.govwikipedia.orgnih.govnih.govblogspot.com
Table 1: Preclinical and Clinical Investigations of this compound in Combination with RAF Inhibitors
| Combination Agent | Target Pathway | Cancer Models | Key Findings | Clinical Trial ID (if applicable) |
| LXH254 (Naporafenib) | RAF inhibition | NSCLC, Melanoma (BRAF-mutant, NRAS-mutant) | Good safety profile, preliminary efficacy in BRAF mutants, promising results in NRAS-mutant melanoma. nih.govnih.gov | NCT02974725, NCT04417621 researchgate.netnih.govwikipedia.orgnih.govnih.govblogspot.com |
Note: This table is designed to be interactive in a dynamic environment, allowing for sorting and filtering.
Trametinib (B1684009) is a well-established MEK1 and MEK2 inhibitor used in cancer therapy. guidetopharmacology.orgguidetopharmacology.org While MEK inhibitors are frequently combined with BRAF inhibitors to enhance efficacy and overcome resistance, and this compound (an ERK inhibitor) is being investigated with RAF inhibitors, direct preclinical data specifically detailing the combination of this compound with trametinib were not identified in the provided search results. Existing literature primarily discusses this compound's combinations with RAF inhibitors or its role in cross-pathway approaches, or mentions MEK inhibitors generally in the context of MAPK pathway modulation. researchgate.netnih.govnih.govnih.govblogspot.comuni-freiburg.denih.govprobes-drugs.org
Cross-Pathway Combination Approaches
The combination of this compound with the JAK1/2 inhibitor Ruxolitinib (B1666119) has shown enhanced therapeutic efficacy in preclinical models of myeloproliferative neoplasms (MPN), including those driven by MPLW515L and Jak2V617F mutations. guidetopharmacology.orguni-freiburg.demims.com Ruxolitinib, while beneficial in reducing splenomegaly and symptoms, often fails to eradicate the MPN clone as a single agent, partly due to compensatory activation of the MAPK pathway. uni-freiburg.debiosensis.comuni.lu
Dual JAK2 and ERK1/2 inhibition with ruxolitinib and this compound demonstrated several significant improvements in MPN preclinical models:
Splenomegaly and Leukocytosis: Improved splenomegaly control and enhanced reduction of leukocytosis were observed in MPLW515L mice compared to single-agent ruxolitinib. guidetopharmacology.org
Bone Marrow Fibrosis: The combination more effectively reduced pronounced bone marrow fibrosis in MPLW515L mice. guidetopharmacology.org
Erythrocytosis and Clone Control: In Jak2V617F MPN models, combined treatment effectively corrected erythrocytosis and reverted splenomegaly. It also significantly improved JAK2V617F clone control, as reflected by reduced CD45.2/CD45 chimerism in bone marrow compared to ruxolitinib monotherapy. uni-freiburg.demims.com
Cellular and Molecular Effects: this compound dose-dependently suppressed ERK1/2 downstream targets (e.g., phosphorylated RSK3, DUSP6, and c-MYC expression) and enhanced the effects mediated by ruxolitinib. uni-freiburg.demims.com The combination also led to enhanced suppression of myeloid colony outgrowth from primary JAK2V617F patient cells, observed across primary myelofibrosis, polycythemia vera, and essential thrombocythemia samples. uni-freiburg.demims.com Additionally, combined treatment reduced expanded bone marrow megakaryocytes and improved the correction of splenic architecture and clearance of extramedullary hematopoiesis from the liver, while maintaining bone marrow cellularity. mims.com
These robust preclinical findings have provided strong support for the clinical evaluation of this combination, leading to a phase I clinical trial (NCT04097821). dovepress.combiosensis.com
Table 2: Efficacy of Ruxolitinib/LTT462 Combination in MPN Preclinical Models
| MPN Model / Patient Cells | Outcome Measure | Ruxolitinib Monotherapy | Ruxolitinib + this compound Combination | Reference |
| MPLW515L mice | Splenomegaly Control | Moderated | Improved | guidetopharmacology.org |
| MPLW515L mice | Leukocytosis Reduction | Less effective | Enhanced | guidetopharmacology.org |
| MPLW515L mice | Bone Marrow Fibrosis | Moderated | More effectively reduced | guidetopharmacology.org |
| Jak2V617F MPN mice | Erythrocytosis Correction | - | Effectively corrected | uni-freiburg.demims.com |
| Jak2V617F MPN mice | Splenomegaly Reversion | - | Reverted | uni-freiburg.demims.com |
| Jak2V617F MPN mice | JAK2V617F Clone Control | Less improved | Significantly improved | mims.com |
| Primary JAK2V617F patient cells | Myeloid Colony Outgrowth | Suppressed | Enhanced suppression (dose-dependent) | uni-freiburg.demims.com |
Note: This table is designed to be interactive in a dynamic environment, allowing for sorting and filtering.
The rationale for such combinations stems from observations that MEK inhibition can increase the expression of PD-L1, a factor that could be leveraged for anti-PD-L1 immune checkpoint therapy. researchgate.net For instance, in triple-negative breast cancer cells, MEK inhibitors significantly increased PD-L1 expression, and combining PD-L1 antibodies with MEK inhibitors enhanced the anti-tumor immune response in mouse models of breast and colon cancer. blogspot.com Similarly, in pancreatic cancer, MEK inhibitors were found to act on myeloid cells within the tumor microenvironment, thereby enhancing the efficacy of PD-L1 antibodies. blogspot.com While these examples often refer to MEK inhibitors, the principle of modulating the immune microenvironment via MAPK pathway inhibition to enhance immunotherapy is relevant to ERK inhibitors like this compound. A clinical trial (NCT04294160) is currently exploring a triple combination involving the BRAF inhibitor dabrafenib (B601069), the ERK inhibitor this compound, and the anti-PD-1 antibody spartalizumab in colorectal cancer, further supporting the preclinical rationale for combining this compound with immunotherapeutic agents. guidetopharmacology.org
Future Directions in Ltt462 Research and Erk Pathway Modulation
Elucidating Novel Resistance Mechanisms to ERK Inhibitors
A critical area of future research for LTT462 and other ERK inhibitors involves a deeper understanding of resistance mechanisms. While ERK inhibitors are generally considered less prone to resistance compared to inhibitors targeting upstream kinases in the MAPK pathway, acquired drug resistance remains a significant challenge, often leading to the reactivation of ERK signaling researchgate.netdoi.org.
One key focus is on overcoming resistance to upstream MAPK pathway inhibitors. Resistance to BRAF and MEK inhibitors frequently results in the reactivation of ERK1/2 signaling onderzoekmetmensen.nlonderzoekmetmensen.nl. In this context, ERK inhibition offers a strategy to potentially reverse or overcome such acquired resistance allenpress.com. For instance, preclinical studies have demonstrated that ERK inhibitors can reverse acquired resistance to BRAF and MEK inhibition in various cell lines allenpress.com. Furthermore, emerging resistance mechanisms to KRASG12C inhibitors are largely characterized by MAPK pathway re-activation, suggesting that targeting ERK, as the terminal node of this pathway, could provide more durable therapeutic intervention biomed-valley.com.
Specific mechanisms of acquired resistance to MEK inhibitors include KRAS amplification, mutations in the allosteric site of MEK that prevent inhibitor binding, increased levels of mutant BRAF, upregulation of STAT3, and feedback reactivation of the MAPK pathway allenpress.com. For BRAF inhibition, resistance mechanisms can involve receptor tyrosine kinase or NRAS upregulation, feedback reactivation of the MAPK pathway, switching to BRAF splice variants, BRAF amplification, oncogenic NRAS, and acquired mutations in MEK allenpress.com. The combination of this compound with other agents, such as the RAF inhibitor LXH254, is being explored as a means to overcome RAS-related resistance to BRAF/MEK inhibitors researchgate.net.
Exploring Context-Dependent Efficacy and Mechanisms
The efficacy of this compound can vary depending on the specific oncogenic context and tumor type, highlighting the importance of exploring its context-dependent mechanisms of action. This compound has demonstrated preclinical efficacy across a broad spectrum of human cancer cell lines and in vivo tumor xenografts driven by MAPK pathway alterations, including those harboring activating mutations in KRAS, NRAS, MEK, and BRAF oncogenes onderzoekmetmensen.nl.
While single-agent this compound has shown limited clinical activity, its potential is significantly enhanced in combination strategies. For example, in preclinical models of myeloproliferative neoplasms (MPN), dual inhibition of JAK2 and ERK1/2 with ruxolitinib (B1666119) and this compound has shown enhanced therapeutic efficacy mpn-hub.comnih.govresearchgate.net. This combination improved splenomegaly control and reduced leukocytosis, and the enhanced suppression of myeloid colony outgrowth was observed in primary cells from patients with various MPN subtypes, including primary myelofibrosis, polycythemia vera, and essential thrombocythemia mpn-hub.com. This compound augmented the effects of ruxolitinib by inhibiting ERK1/2 downstream targets such as phosphorylated RSK3, DUSP6, and ETV5 mpn-hub.comnih.gov.
In other contexts, this compound is being investigated in combination with the RAF inhibitor LXH254 for non-small cell lung carcinoma (NSCLC) and melanoma researchgate.netascopubs.orgresearchgate.net. This combination has shown promising efficacy, particularly in NRAS-mutant, immuno-resistant melanoma researchgate.netlarvol.com. Furthermore, this compound is a component of various triplet combination therapies under evaluation for BRAF V600 colorectal cancer, alongside agents like dabrafenib (B601069), trametinib (B1684009), LXH254, TNO155, or PDR001 hra.nhs.ukmdpi.comunimi.it.
Development of Advanced Preclinical Models for this compound Evaluation
The accurate evaluation of this compound's efficacy and the mechanisms underlying its activity and resistance requires the development and utilization of advanced preclinical models that better recapitulate human tumor biology. This compound has already shown preclinical activity in conventional xenograft models, demonstrating a significant reduction in tumor volume in models such as the Calu-6 human NSCLC subcutaneous tumor xenograft in mice probechem.com.
However, the field is moving towards more sophisticated models. Patient-derived xenografts (PDXs) are increasingly recognized as highly clinically relevant models, as they maintain close similarities with the original patient tumor in terms of tissue architecture, molecular features, and response to treatments nih.gov. Preclinical trials conducted using PDXs have been shown to correlate with and even anticipate clinical outcomes in patients nih.gov. These models are also valuable for studying complex processes like metastatic evolution and anti-tumor immune responses nih.gov.
Another promising advanced model is patient-derived organoids (PDOs). These 3D in vitro models derived directly from patient tumors are being employed to clarify mechanisms of resistance and efficacy for this compound and its combinations, particularly in trials for BRAFV600E mutant metastatic colorectal cancer mdpi.comunimi.it. Beyond colorectal cancer, 3D glioma organoid models and patient-derived orthotopic xenograft models are also being utilized for in vivo efficacy evaluations and to validate drug effects in various cancer types researchgate.net. The use of chronically exposed patient-derived xenografts is also instrumental in studying the development of resistance kuleuven.be, and patient-derived xenograft models of NRAS-mutant melanoma have been specifically utilized in this compound research jax.org.
Strategic Combination Design Based on Pathway Cross-Talk
Strategic combination therapy design for this compound is heavily influenced by the intricate cross-talk within and between cellular signaling pathways, particularly the MAPK/ERK pathway, which is frequently aberrantly activated in human cancers doi.orgnih.gov. Given that ERK inhibitors are considered less susceptible to resistance mechanisms than inhibitors targeting upstream molecules, their combination with upstream inhibitors presents a powerful strategy to overcome acquired resistance and enhance therapeutic effects doi.org.
A significant area of cross-talk exists between the RAS-RAF-MEK-ERK pathway and the RAS-PI3K-AKT-mTOR pathway nih.govmdpi.com. This interaction can involve cross-inhibition, where a component of one pathway negatively regulates an upstream element of another, and pathway convergence on shared substrates nih.gov. For instance, active ERK can block insulin (B600854) signaling by phosphorylating GAB1 at the PI3K level, while AKT can negatively regulate ERK activation by phosphorylating RAF at Ser259 nih.gov. In melanoma, PI3K and Ral pathways are frequently upregulated and contribute to acquired drug resistance, often undermining BRAF/MEK targeted therapies, and these pathways extensively crosstalk with the MAPK pathway mdpi.com.
These insights into pathway cross-talk inform the rational design of this compound combination therapies. Current clinical investigations include:
This compound with the RAF inhibitor LXH254: This combination is being explored in NSCLC and melanoma researchgate.netascopubs.orgresearchgate.netlarvol.com. Preclinical data suggest this combination might overcome RAS-related resistance to BRAF/MEK inhibitors researchgate.net.
This compound with the JAK inhibitor Ruxolitinib: This combination has shown enhanced efficacy in myeloproliferative neoplasm models researchgate.netmpn-hub.comnih.govresearchgate.net.
Triplet combinations: this compound is being evaluated in triplet regimens for BRAF V600 colorectal cancer, alongside agents such as dabrafenib (BRAF inhibitor), trametinib (MEK inhibitor), LXH254 (pan-RAF inhibitor), or TNO155 (SHP2 inhibitor) hra.nhs.ukmdpi.comunimi.it.
Furthermore, combinations of ERK/MEK inhibitors have demonstrated the ability to restore the effectiveness of BRAF and MEK inhibitors that have become ineffective due to acquired resistance allenpress.com. These strategic combinations aim to target multiple nodes within interconnected signaling networks, thereby mitigating resistance mechanisms and improving therapeutic outcomes.
Q & A
Q. What is the primary mechanism of action of LTT462 in cancer therapy?
this compound is a selective ERK inhibitor that binds to ERK1/2, blocking downstream phosphorylation of targets like RSK3 and suppressing tumor cell proliferation. Its mechanism is particularly effective in cancers with hyperactivated MAPK pathways or resistance to upstream RAF/MEK inhibitors .
Q. In which cancer types has this compound demonstrated preclinical or clinical efficacy?
Preclinical data highlight efficacy in BRAF/NRAS-mutant melanoma and non-small cell lung carcinoma (NSCLC). Clinically, phase II trials (NCT04417621) report a 62% disease control rate in NRAS-mutant melanoma when combined with the RAF inhibitor LXH254, including partial responses and stable disease .
Q. How does this compound differ from other ERK inhibitors in terms of selectivity and toxicity?
this compound exhibits high specificity for ERK1/2, minimizing off-target effects compared to pan-kinase inhibitors. However, phase I trials note atypical toxicities (e.g., acute neuropathy in 4% of patients) when combined with LXH254, warranting pharmacodynamic monitoring .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s synergy with other targeted therapies?
- Methodology :
- Use dose-matrix combinatorial assays (e.g., Chou-Talalay method) to quantify synergy scores between this compound and agents like JAK2 (ruxolitinib) or RAF inhibitors (LXH254).
- Monitor phosphorylation biomarkers (pERK, pSTAT3, pRSK3) via Western blot to validate pathway inhibition .
- Include patient-derived xenograft (PDX) models of resistant cancers to assess tumor regression and compensatory pathway activation .
Q. What experimental strategies address contradictions in this compound’s efficacy across BRAF-mutant vs. non-V600E BRAF cancers?
- Methodology :
- Conduct isoform-specific BRAF CRISPR screens to identify mutation-dependent vulnerabilities.
- Compare transcriptomic profiles (RNA-seq) of BRAF V600E vs. non-V600E tumors post-LTT462 treatment to uncover resistance mechanisms.
- Validate findings using 3D spheroid co-cultures with stromal cells to mimic tumor microenvironments .
Q. How can adaptive resistance to this compound in ERK-dependent cancers be systematically analyzed?
- Methodology :
- Perform longitudinal whole-exome sequencing of pre- and post-treatment tumor biopsies to identify genomic alterations (e.g., SHP2/PTPN11 mutations).
- Use phospho-proteomic arrays to map reactivated survival pathways and test dual ERK/SHP2 inhibition in vitro .
Q. What statistical approaches resolve discrepancies in this compound’s toxicity profiles across clinical trials?
- Methodology :
- Apply Bayesian hierarchical models to pool toxicity data from phase I/II trials (e.g., NCT02974725) while accounting for cohort heterogeneity.
- Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with adverse events, adjusting dosing schedules to mitigate neuropathy .
Q. How can researchers optimize in vitro assays to model this compound’s impact on tumor-immune interactions?
- Methodology :
- Co-culture ERK-dependent cancer cells with autologous T cells in immune-competent organoid models .
- Measure cytokine secretion (e.g., IL-6, IFN-γ) via multiplex ELISA and track T-cell exhaustion markers (PD-1, LAG-3) post-LTT462 exposure .
Data Analysis & Interpretation
Q. What bioinformatics tools are recommended for analyzing this compound-induced transcriptomic changes?
- Methodology :
Q. How should contradictory preclinical vs. clinical efficacy data for this compound be reconciled?
- Methodology :
- Perform meta-analyses of preclinical studies (cell line panels, PDX models) and clinical trial data to identify confounding variables (e.g., dosing schedules, patient genetics).
- Validate hypotheses using microdosing trials with PET tracers to quantify intratumoral drug penetration .
Experimental Design Considerations
Q. What controls are essential in studies evaluating this compound combinations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
